molecular formula C15H17N3O3S B284163 N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide

N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide

Cat. No. B284163
M. Wt: 319.4 g/mol
InChI Key: SEYIXEMCTZJFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PSB-1115 and has been studied extensively for its pharmacological properties.

Scientific Research Applications

N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, PSB-1115 has been shown to inhibit the growth of cancer cells and can potentially be used as an anti-cancer drug. In drug discovery, this compound has been used as a lead compound to develop more potent and selective drugs.

Mechanism of Action

The mechanism of action of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including carbonic anhydrase and histone deacetylases. These interactions can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as acid-base balance and ion transport. PSB-1115 can also inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression and potentially alter various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide in lab experiments is its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and can potentially be used to develop new drugs. However, one of the limitations of using PSB-1115 is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide. One potential direction is to further study its potential applications in neuroscience and cancer research. Another direction is to develop more potent and selective drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of PSB-1115 and its potential effects on various physiological processes.
Conclusion:
In conclusion, N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide and its applications in various fields.

Synthesis Methods

The synthesis of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide and 2-pyridinecarboxylic acid with propyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is around 70%, and the purity of the compound can be increased through various purification techniques.

properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H17N3O3S/c1-2-10-17-22(20,21)13-8-6-12(7-9-13)18-15(19)14-5-3-4-11-16-14/h3-9,11,17H,2,10H2,1H3,(H,18,19)

InChI Key

SEYIXEMCTZJFOD-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.